6-Mercaptohexanoic acid

Description

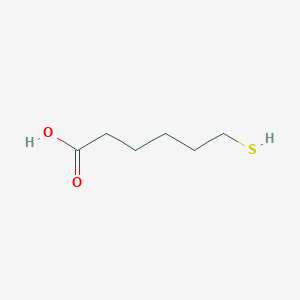

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQZZPAVNBESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317045 | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17689-17-7 | |

| Record name | 17689-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Mercaptohexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptohexanoic acid (6-MHA) is a bifunctional organic molecule that has garnered significant attention in various scientific and technological fields. Its structure, featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, allows it to act as a versatile molecular linker. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[1][2] This property makes 6-MHA a cornerstone in surface functionalization for applications in biosensors, nanotechnology, and drug delivery systems. The terminal carboxylic acid provides a reactive site for the covalent attachment of biomolecules, such as proteins and DNA, further expanding its utility in bioconjugation and the development of biocompatible materials.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 6-MHA.

Chemical Structure and Identification

6-Mercaptohexanoic acid consists of a six-carbon aliphatic chain, which imparts flexibility to the molecule. At one end of the chain is a thiol group, responsible for its strong interaction with metal surfaces, and at the other end is a carboxylic acid group, which can be deprotonated to carry a negative charge and serves as a point of attachment for other molecules.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-sulfanylhexanoic acid[5][6] |

| CAS Number | 17689-17-7[4][5][7][8][9][10] |

| Molecular Formula | C₆H₁₂O₂S[4][5][8] |

| SMILES | O=C(O)CCCCCS[6][9] |

| InChI | 1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8)[5][7][9] |

| InChI Key | CMNQZZPAVNBESS-UHFFFAOYSA-N[5][6][7][9] |

Physicochemical Properties

The physicochemical properties of 6-MHA are summarized in the table below. These properties are crucial for its application in various experimental settings.

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions |

| Molecular Weight | 148.22 g/mol [4][6][8][9] | |

| Appearance | Colorless to yellow liquid[4][6] | |

| Boiling Point | 273.05 °C[6] | |

| Density | 1.0715 g/mL[7][9] | at 25 °C |

| Refractive Index | n20/D 1.4846[7][9] | |

| pKa | 4.74 ± 0.10 (Predicted)[10] | |

| Surface pKa | 5.8 - 6.4[5] | In self-assembled monolayers |

Reactivity and Chemical Transformations

The dual functionality of 6-MHA dictates its chemical reactivity. The thiol and carboxylic acid groups can undergo various chemical transformations, allowing for a wide range of applications.

Thiol Group Reactivity: Oxidation to Disulfide

The thiol group of 6-MHA is susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-) and the dimerization of the molecule to 6,6'-dithiodihexanoic acid.[3] This reaction can be carried out using mild oxidizing agents like hydrogen peroxide or iodine.[3] This dimerization is reversible, and the disulfide can be cleaved back to the thiol under reducing conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]

- 3. 6-Mercaptohexanoic acid | 17689-17-7 | Benchchem [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. Buy 6-Mercaptohexanoic acid | 17689-17-7 [smolecule.com]

- 6. americanelements.com [americanelements.com]

- 7. 6-巯基己酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 6-巯基己酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

6-Mercaptohexanoic Acid: A Technical Guide to its Core Research Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptohexanoic acid (6-MHA) is a bifunctional organosulfur compound that has become an indispensable tool in various scientific research and development sectors. Its unique molecular structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, allows it to act as a versatile molecular linker. The thiol group exhibits a high affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of stable, well-ordered self-assembled monolayers (SAMs). The exposed carboxylic acid terminus provides a reactive site for the covalent immobilization of a wide array of molecules, including proteins, nucleic acids, and drug compounds. This guide provides an in-depth technical overview of the primary research applications of 6-MHA, focusing on its role in the development of biosensors, the functionalization of nanoparticles for drug delivery and diagnostics, and the modification of surfaces to control biological interactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.

Core Application: Self-Assembled Monolayers (SAMs) on Gold Surfaces

The ability of 6-MHA to form dense, hydrophilic self-assembled monolayers on gold surfaces is fundamental to its utility in research.[1][2] The strong interaction between the sulfur atom of the thiol group and the gold substrate drives the spontaneous organization of 6-MHA molecules into a highly ordered, single-molecule-thick layer.[1] This process transforms a bare gold surface into a functional interface with tunable chemical and physical properties.[1]

Mechanism of SAM Formation

The formation of a 6-MHA SAM on a gold surface is a two-step process: an initial, rapid physisorption of the thiol molecules onto the surface, followed by a slower chemisorption phase where covalent gold-sulfur bonds are formed.[1] Over time, typically several hours, the monolayer reorganizes to minimize free energy, resulting in a densely packed, crystalline-like structure. The alkyl chains of adjacent 6-MHA molecules align and interact through van der Waals forces, contributing to the stability and order of the monolayer.[1]

References

An In-depth Technical Guide to 6-Mercaptohexanoic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptohexanoic acid (6-MHA) is a bifunctional organosulfur compound that has garnered significant attention in various scientific and biomedical fields. Its unique molecular structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a six-carbon alkyl chain, makes it an invaluable tool for surface modification, bioconjugation, and the development of advanced materials. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, facilitating the formation of stable, self-assembled monolayers (SAMs). The terminal carboxylic acid provides a versatile handle for the covalent attachment of biomolecules, making it a cornerstone in the fabrication of biosensors, targeted drug delivery systems, and platforms for studying cellular interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-MHA, detailed experimental protocols for its key applications, and insights into its role in biological signaling pathways.

Core Physical and Chemical Properties

The fundamental properties of 6-Mercaptohexanoic acid are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physical Properties of 6-Mercaptohexanoic Acid

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Formula | C₆H₁₂O₂S | [2][3] |

| Molecular Weight | 148.22 g/mol | [3] |

| Density | 1.0715 g/mL at 25 °C | |

| Boiling Point | 273.05 °C | [1] |

| Refractive Index (n20/D) | 1.4846 | |

| Storage Temperature | -20°C |

Table 2: Chemical and Spectroscopic Properties of 6-Mercaptohexanoic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 6-sulfanylhexanoic acid | [2] |

| CAS Number | 17689-17-7 | [3] |

| pKa | ~4.5 (Carboxylic acid) | [4] |

| Solubility | Soluble in ethanol (B145695), methanol, and water. | [2] |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 11.5 (br s, 1H, -COOH), 2.53 (t, 2H, -CH₂-SH), 2.35 (t, 2H, -CH₂-COOH), 1.65 (m, 4H, -CH₂-CH₂-), 1.40 (m, 2H, -CH₂-), 1.34 (t, 1H, -SH) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 180.1 (-COOH), 34.0 (-CH₂-COOH), 33.8 (-CH₂-SH), 28.2 (-CH₂-), 25.3 (-CH₂-), 24.5 (-CH₂-) | [5] |

| FTIR (neat), ν (cm⁻¹) | 2930 (C-H stretch), 2855 (C-H stretch), 2560 (S-H stretch), 1710 (C=O stretch), 1460 (C-H bend), 1290 (C-O stretch), 940 (O-H bend) | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and key applications of 6-Mercaptohexanoic acid are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be required for specific experimental setups.

Synthesis of 6-Mercaptohexanoic Acid from 6-Bromohexanoic Acid

This protocol describes a common method for synthesizing 6-MHA via nucleophilic substitution.

Materials:

-

6-Bromohexanoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Thiouronium Salt Formation: In a round-bottom flask, dissolve 6-bromohexanoic acid and an equimolar amount of thiourea in ethanol.

-

Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the resulting crude thiouronium salt, add a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours to hydrolyze the intermediate.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-Mercaptohexanoic acid as a colorless to pale yellow oil.

Caption: Workflow for the synthesis of 6-Mercaptohexanoic acid.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol details the procedure for creating a 6-MHA SAM on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

6-Mercaptohexanoic acid

-

Absolute ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.)

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glass vials, tweezers.

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.

-

Carefully remove the substrate and rinse thoroughly with copious amounts of ultrapure water, followed by absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 6-Mercaptohexanoic acid in absolute ethanol in a clean glass vial.

-

Immerse the cleaned gold substrate into the thiol solution.

-

Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[8]

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution with clean tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove non-covalently bound molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

Caption: Workflow for forming a 6-MHA self-assembled monolayer.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the ligand exchange method to functionalize citrate-stabilized AuNPs with 6-MHA.

Materials:

-

Citrate-stabilized gold nanoparticle solution (synthesized via Turkevich method or purchased)[9]

-

6-Mercaptohexanoic acid

-

Ethanol

-

Centrifuge and centrifuge tubes.

Procedure:

-

Ligand Exchange:

-

To a stirred solution of citrate-stabilized AuNPs, add an ethanolic solution of 6-Mercaptohexanoic acid. The final concentration of 6-MHA should be in excess to facilitate complete ligand exchange.

-

Continue stirring the mixture at room temperature for 12-24 hours.

-

-

Purification:

-

Transfer the solution to centrifuge tubes.

-

Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes). The exact parameters will depend on the nanoparticle size.

-

Carefully remove the supernatant containing excess 6-MHA and unbound citrate.

-

Resuspend the nanoparticle pellet in fresh ethanol (or an appropriate buffer).

-

Repeat the centrifugation and resuspension steps two more times to ensure the removal of unreacted reagents.

-

-

Final Resuspension: Resuspend the final pellet of 6-MHA functionalized AuNPs in the desired solvent or buffer for storage or further use.

Caption: Workflow for functionalizing gold nanoparticles with 6-MHA.

Bioconjugation to 6-MHA Functionalized Surfaces via EDC/NHS Chemistry

This protocol outlines the covalent attachment of a protein (or other amine-containing biomolecule) to a 6-MHA functionalized surface.

Materials:

-

6-MHA functionalized substrate (e.g., SAM-coated gold chip or 6-MHA-AuNPs)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous applications)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Protein to be conjugated (in Coupling Buffer)

-

Quenching Solution: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.5

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in Activation Buffer.

-

Immerse the 6-MHA functionalized substrate in a mixture of the EDC and NHS solutions for 15-30 minutes at room temperature. This converts the carboxyl groups to amine-reactive NHS esters.[4]

-

-

Washing: Briefly rinse the activated substrate with Coupling Buffer to remove excess EDC and NHS.

-

Protein Coupling:

-

Immediately immerse the activated substrate in the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10]

-

-

Quenching (Blocking):

-

Remove the substrate from the protein solution.

-

Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any remaining NHS esters.

-

-

Final Washing: Wash the substrate thoroughly with Washing Buffer to remove non-covalently bound protein, followed by a final rinse with PBS.

Caption: Workflow for EDC/NHS-mediated protein conjugation.

Role in Targeted Drug Delivery and Signaling

6-Mercaptohexanoic acid functionalized nanoparticles are extensively explored for targeted drug delivery in cancer therapy. The carboxylic acid terminus can be conjugated with targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on cancer cells, like the Epidermal Growth Factor Receptor (EGFR).[8][11] This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the tumor site, improving therapeutic efficacy while minimizing off-target toxicity.

Upon binding to the EGFR, the nanoparticle-ligand complex is internalized by the cell, often through receptor-mediated endocytosis.[9] Once inside the cell, the payload (e.g., a chemotherapeutic drug) is released, leading to the induction of apoptosis or cell cycle arrest. The binding of the functionalized nanoparticle to EGFR can also modulate downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation, survival, and metastasis.[8]

Caption: EGFR signaling targeted by 6-MHA functionalized nanoparticles.

Conclusion

6-Mercaptohexanoic acid is a remarkably versatile molecule with broad applications in research, diagnostics, and therapeutics. Its ability to form robust, functionalizable monolayers on gold surfaces provides a powerful platform for controlling interfacial properties and immobilizing biological molecules. The detailed protocols and property data presented in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of 6-MHA in their respective fields. As nanotechnology and bioconjugation techniques continue to advance, the importance of well-characterized linker molecules like 6-Mercaptohexanoic acid will undoubtedly continue to grow.

References

- 1. americanelements.com [americanelements.com]

- 2. Buy 6-Mercaptohexanoic acid | 17689-17-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 6-Mercaptohexanoic acid | 17689-17-7 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Surface Functionalization of Nanocarriers with Anti-EGFR Ligands for Cancer Active Targeting | MDPI [mdpi.com]

- 9. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Mercaptohexanoic Acid-D6 | C6H12O2S | CID 169443283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cellular Uptake of Silica Particles Influences EGFR Signaling Pathway and is Affected in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Mercaptohexanoic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptohexanoic acid (MHA) is a versatile organosulfur compound that has garnered significant attention across various scientific disciplines, including nanotechnology, materials science, and biomedicine. Its unique bifunctional nature, possessing both a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, allows it to serve as a crucial molecular linker. This guide provides an in-depth overview of the fundamental properties of 6-Mercaptohexanoic acid, its synthesis, and its applications, with a focus on its role in the functionalization of gold nanoparticles, the formation of self-assembled monolayers (SAMs), and its emerging use in biosensing and drug delivery systems. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a laboratory setting.

Core Properties of 6-Mercaptohexanoic Acid

6-Mercaptohexanoic acid is a colorless to light yellow liquid with a distinct odor. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 17689-17-7 | [1][2] |

| Molecular Formula | C6H12O2S | [1][2] |

| Molecular Weight | 148.22 g/mol | [1][2] |

| IUPAC Name | 6-sulfanylhexanoic acid | |

| Synonyms | MHA, 6-Mercaptocaproic acid | [1] |

| Density | ~1.0715 g/mL at 25 °C | |

| Boiling Point | 273.05 °C | |

| Storage Temperature | -20°C | [2] |

Synthesis of 6-Mercaptohexanoic Acid

Several synthetic routes for 6-Mercaptohexanoic acid have been reported. The primary methods include:

-

From Hexanoic Acid: A common method involves the reaction of hexanoic acid with hydrogen sulfide (B99878) in the presence of a suitable catalyst.

-

Thiol Addition: 6-Mercaptohexanoic acid can also be synthesized through the addition of sodium hydrosulfide (B80085) to hexanoic acid derivatives.

-

Alkylation Reactions: Another route involves the alkylation of thiol-containing compounds with halogenated hexanoic acids.

Key Applications in Research and Development

The dual functionality of MHA makes it an invaluable tool in surface chemistry and bioconjugation.

Stabilization and Functionalization of Gold Nanoparticles

The thiol group of 6-Mercaptohexanoic acid exhibits a strong affinity for gold surfaces, making it an excellent capping agent for gold nanoparticles (AuNPs). This binding prevents aggregation and allows for precise control over nanoparticle size and distribution during synthesis. The exposed carboxylic acid groups render the nanoparticles water-soluble and provide a reactive handle for the covalent attachment of biomolecules.

Caption: Workflow for the functionalization of gold nanoparticles with 6-Mercaptohexanoic acid.

Formation of Self-Assembled Monolayers (SAMs)

6-Mercaptohexanoic acid readily forms well-ordered, densely packed self-assembled monolayers (SAMs) on gold substrates.[3] This process is driven by the spontaneous chemisorption of the thiol groups onto the gold surface. The resulting monolayer presents a surface of carboxylic acid groups, which can be used to alter the surface properties (e.g., wettability, biocompatibility) or to immobilize biomolecules for various applications.

Caption: Experimental workflow for the formation of a 6-Mercaptohexanoic acid SAM on a gold substrate.

Biosensing Applications

The ability to form stable, functionalized surfaces makes MHA a key component in the development of biosensors. By immobilizing biorecognition elements such as antibodies, enzymes, or nucleic acids onto an MHA-modified electrode, highly sensitive and selective sensors can be fabricated for the detection of specific analytes.[3][4] The alkyl chain of MHA acts as a spacer, which can help to minimize steric hindrance and maintain the biological activity of the immobilized molecules.[4]

Caption: A simplified signaling pathway for an MHA-based electrochemical biosensor.

Drug Delivery Systems

In the field of drug delivery, 6-Mercaptohexanoic acid can be used to conjugate drug molecules to nanoparticles, improving their targeting and delivery properties.[3] The MHA linker can enhance the stability of the drug-nanoparticle conjugate and control the release of the therapeutic agent.

Experimental Protocols

Synthesis of 6-Mercaptohexanoic Acid-Functionalized Gold Nanoparticles

This protocol is adapted from methods for synthesizing citrate-stabilized gold nanoparticles followed by ligand exchange.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

-

Sodium citrate solution (1%)

-

6-Mercaptohexanoic acid (MHA)

-

Deionized water

-

Round-bottom flask, condenser, stir plate

Procedure:

-

Synthesis of Citrate-Stabilized AuNPs:

-

In a 250 mL round-bottom flask with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil while stirring.

-

Rapidly add 10 mL of 1% sodium citrate solution. The solution color will change from yellow to gray, then purple, and finally to a deep red.

-

Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature with continued stirring.

-

-

Functionalization with MHA:

-

To the cooled citrate-stabilized AuNP solution, add a methanolic solution of 6-Mercaptohexanoic acid. The final concentration of MHA should be optimized for the specific application.

-

Allow the mixture to stir for at least 2 hours at room temperature to facilitate ligand exchange.

-

-

Purification:

-

Transfer the MHA-functionalized AuNP solution to centrifuge tubes.

-

Centrifuge the solution to pellet the nanoparticles. The speed and duration will depend on the nanoparticle size.

-

Remove the supernatant and resuspend the pellet in methanol to wash away excess MHA and citrate.

-

Repeat the centrifugation and resuspension steps two more times.

-

After the final wash, resuspend the purified MHA-AuNPs in the desired solvent for storage at 4°C.

-

Formation of a 6-Mercaptohexanoic Acid Self-Assembled Monolayer on a Gold Substrate

This protocol outlines the steps for creating a high-quality MHA SAM on a gold surface.

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

6-Mercaptohexanoic acid (MHA)

-

Absolute ethanol (B145695) (200 proof)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Glass beakers, tweezers

Procedure:

-

Substrate Cleaning:

-

Piranha Etch (for robust cleaning, handle with extreme care in a fume hood): Carefully immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

-

Rinse the substrate extensively with ultrapure water.

-

Follow with a final rinse in absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 6-Mercaptohexanoic acid in absolute ethanol.

-

Completely immerse the clean, dry gold substrate in the MHA solution in a sealed container.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the MHA solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

Store the SAM-modified substrate in a clean, dry environment (e.g., a desiccator) until use.

-

Conclusion

6-Mercaptohexanoic acid is a fundamental building block in modern materials science and nanotechnology. Its ability to form robust linkages to gold surfaces while presenting a versatile carboxylic acid terminus has enabled significant advancements in the development of functionalized nanoparticles, biosensors, and drug delivery systems. The experimental protocols and workflows provided in this guide offer a practical starting point for researchers and developers looking to harness the unique properties of this important molecule. As research continues, the applications of 6-Mercaptohexanoic acid are expected to expand further, solidifying its role as a critical tool in the creation of advanced materials and biomedical technologies.

References

A Comprehensive Technical Guide to the Solubility of 6-Mercaptohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 6-Mercaptohexanoic acid (6-MHA). Due to a lack of readily available quantitative data in published literature, this guide focuses on the qualitative solubility profile derived from its chemical properties and provides a detailed experimental protocol for its determination.

Core Concepts: Understanding the Solubility of 6-Mercaptohexanoic Acid

6-Mercaptohexanoic acid is a bifunctional organic molecule containing both a carboxylic acid group (-COOH) and a thiol group (-SH) at opposite ends of a six-carbon aliphatic chain. This structure dictates its solubility, which is heavily influenced by the solvent's polarity and the pH of the medium.

Expected Solubility Profile:

-

Water: 6-MHA is expected to have limited solubility in neutral water. The nonpolar hexyl chain counteracts the polarity of the carboxylic acid and thiol groups. Thiols, in general, exhibit lower solubility in water compared to alcohols of similar molecular weight due to weaker hydrogen bonding.[1][2]

-

Aqueous Basic Solutions (e.g., sodium hydroxide, sodium bicarbonate): The solubility of 6-MHA is significantly enhanced in basic solutions.[3][4] The carboxylic acid group deprotonates to form a highly polar carboxylate salt, which is readily soluble in water.

-

Aqueous Acidic Solutions: In acidic solutions, the carboxylic acid remains protonated, thus the solubility is expected to be low, similar to that in neutral water.

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): 6-MHA is anticipated to be soluble in polar organic solvents. The polar functional groups can engage in hydrogen bonding and dipole-dipole interactions with these solvents.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid and thiol groups, 6-MHA is expected to have poor solubility in nonpolar solvents.

The following table summarizes the predicted qualitative solubility of 6-Mercaptohexanoic acid in various solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral) | Low | The nonpolar alkyl chain limits solubility despite the presence of polar functional groups. |

| Ethanol, Methanol | Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of 6-MHA. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid and thiol protons. |

| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar but less capable of hydrogen bonding compared to protic solvents, leading to moderate solubility. | |

| Nonpolar | Hexane, Toluene | Insoluble | The "like dissolves like" principle suggests poor solubility due to the significant difference in polarity. |

| Aqueous Basic | 5% Sodium Hydroxide | Soluble | Deprotonation of the carboxylic acid to a carboxylate salt dramatically increases polarity and aqueous solubility.[3][4] |

| 5% Sodium Bicarbonate | Soluble | Similar to strong bases, bicarbonate is sufficiently basic to deprotonate the carboxylic acid. | |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The carboxylic acid remains protonated, and the overall polarity is insufficient for significant aqueous solubility. |

Experimental Protocol for Determining the Solubility of 6-Mercaptohexanoic Acid

The following is a detailed methodology for the quantitative determination of 6-MHA solubility in a specific solvent.

1. Materials and Equipment:

-

6-Mercaptohexanoic acid (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-MHA to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved 6-MHA in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Dilute the supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 6-MHA of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of 6-MHA in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 6-MHA in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the key concepts and workflows related to the solubility of 6-Mercaptohexanoic acid.

Caption: Logical relationship between 6-MHA's structure and its solubility.

Caption: Workflow for determining the solubility of 6-MHA.

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Mercaptohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-Mercaptohexanoic acid (6-MHA), a versatile bifunctional molecule widely utilized in biomedical research, nanotechnology, and drug development. This document details various synthetic routes and purification methodologies, presenting quantitative data in structured tables and providing detailed experimental protocols for key procedures. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Introduction

6-Mercaptohexanoic acid (CAS 17689-17-7) is an organosulfur compound featuring a terminal thiol group and a carboxylic acid functionality. This unique structure allows it to act as a linker molecule, enabling the conjugation of various substrates. Its primary applications include the functionalization of gold nanoparticles for use in diagnostics and drug delivery, the formation of self-assembled monolayers (SAMs) on metal surfaces to alter their physicochemical properties, and as a component in the synthesis of more complex molecules for pharmaceutical applications. The purity and yield of 6-MHA are critical for these applications, necessitating well-defined and efficient synthesis and purification protocols.

Synthesis of 6-Mercaptohexanoic Acid

Several synthetic pathways have been established for the production of 6-MHA. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The most common methods are detailed below.

Synthesis from 6-Bromohexanoic Acid and Thiourea (B124793)

This is a widely used and reliable method that proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the thiol.

Reaction Scheme:

Figure 1: Synthesis of 6-MHA from 6-Bromohexanoic Acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid and thiourea (1.2-1.5 molar equivalents) in a suitable solvent such as 1,4-dioxane (B91453) or ethanol.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture, add an aqueous solution of a base (e.g., sodium hydroxide) and heat to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt.

-

Work-up: Cool the mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 4.

-

Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-MHA as a yellow oil.[1]

Thiol-Ene Radical Addition

Thiol-ene "click" chemistry offers a high-yield and efficient alternative, involving the radical-mediated addition of a thiol to an alkene. In this case, a suitable thiol, such as thioacetic acid, is reacted with a 5-hexenoic acid derivative.

Reaction Scheme:

Figure 2: Thiol-Ene Synthesis of 6-MHA.

Experimental Protocol:

-

Reaction Setup: In a quartz reaction vessel, dissolve 5-hexenoic acid, thioacetic acid (in slight excess), and a radical photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent like dichloromethane.

-

Photoirradiation: While stirring at room temperature, irradiate the mixture with a UV lamp (e.g., 365 nm). Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Hydrolysis: The resulting thioester is then hydrolyzed using a base (e.g., sodium hydroxide) in a water/methanol mixture.

-

Purification: After acidification, the product is extracted, dried, and concentrated as described in the previous method.

Synthesis from ε-Caprolactone

This method involves the ring-opening of ε-caprolactone with a sulfur nucleophile. A common precursor to 6-MHA, 6-bromohexanoic acid, can be synthesized in high yield from ε-caprolactone.

2.3.1. Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve ε-caprolactone in an organic solvent (e.g., n-hexane, cyclohexane, or dichloromethane).

-

Reaction: Bubble dry hydrogen bromide gas through the solution while maintaining the temperature between 0 °C and 40 °C. The reaction is typically stirred for several hours after the HBr addition is complete.[2]

-

Crystallization and Isolation: Cool the reaction mixture to induce crystallization of 6-bromohexanoic acid. The solid product is then isolated by filtration, washed with a cold solvent, and dried.[2]

The resulting 6-bromohexanoic acid can then be converted to 6-MHA using the thiourea method described in section 2.1.

Quantitative Data on Synthesis Methods

The yield and purity of 6-MHA are highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical quantitative data for the synthesis of 6-MHA and its precursor, 6-bromohexanoic acid.

| Synthesis Method | Starting Materials | Solvent | Typical Yield (%) | Typical Purity (%) | Reference |

| 6-MHA Synthesis | |||||

| From 6-Bromohexanoic Acid | 6-Bromohexanoic acid, Thiourea | 1,4-Dioxane, Ethanol | 60 - 85 | >95 | [1] |

| Thiol-Ene Reaction | 5-Hexenoic acid, Thioacetic acid | Dichloromethane | High | High | [1] |

| 6-Bromohexanoic Acid Synthesis | |||||

| From ε-Caprolactone | ε-Caprolactone, Hydrogen Bromide | n-Hexane | 95 | 99.2 | [2] |

| From ε-Caprolactone | ε-Caprolactone, Hydrogen Bromide | Cyclohexane | 92 | 99.4 | [2] |

| From ε-Caprolactone | ε-Caprolactone, Hydrogen Bromide | Dichloromethane | 93 | 99.2 | [2] |

Purification of 6-Mercaptohexanoic Acid

Purification is a critical step to remove unreacted starting materials, by-products, and disulfide-linked dimers. The choice of purification method depends on the scale of the synthesis and the required purity level.

Vacuum Distillation

Vacuum distillation is a common method for purifying 6-MHA on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Workflow for Vacuum Distillation:

Figure 3: Workflow for Vacuum Distillation of 6-MHA.

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. A cold trap between the apparatus and the pump is recommended.

-

Charging the Flask: Place the crude 6-MHA into the distillation flask along with a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level (typically 5-20 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of 6-MHA under the applied pressure. The boiling point of 6-MHA is 273.05 °C at atmospheric pressure, which is significantly lower under vacuum.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting to atmospheric pressure.

Column Chromatography

For smaller scale purifications and to achieve very high purity, silica (B1680970) gel column chromatography is an effective method.

Workflow for Column Chromatography:

Figure 4: Workflow for Column Chromatography Purification.

Experimental Protocol:

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude 6-MHA in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) can be used to separate the product from impurities.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the composition of each fraction using TLC. The typical Rf value for 6-MHA is approximately 0.5 in a 2:1 hexane:ethyl acetate mixture.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized 6-MHA should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (S-H, C=O, O-H).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.

Conclusion

The synthesis and purification of 6-Mercaptohexanoic acid can be achieved through several reliable methods. The choice of the synthetic route depends on factors such as scale, cost, and desired purity. The reaction of 6-bromohexanoic acid with thiourea is a robust and high-yielding method, while thiol-ene chemistry offers an efficient alternative. Proper purification, primarily through vacuum distillation or column chromatography, is essential to obtain high-purity 6-MHA suitable for its various applications in research and development. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and researchers working with this important bifunctional molecule.

References

The Interaction of 6-Mercaptohexanoic Acid with Gold Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 6-mercaptohexanoic acid (MHA) on gold surfaces. MHA is a bifunctional molecule widely used for the surface modification of gold, enabling the immobilization of biomolecules and the fabrication of biosensors, drug delivery systems, and other advanced nanomaterials.[1] Understanding the fundamental principles of its interaction with gold is crucial for the rational design and optimization of these applications.

Core Mechanism of Action: Chemisorption and Self-Assembly

The interaction between 6-mercaptohexanoic acid and gold is a multi-step process that results in the formation of a highly ordered self-assembled monolayer (SAM). This process is driven by the strong affinity of the sulfur atom for gold and the subsequent organization of the alkyl chains.

1.1. The Thiol-Gold Bond: A Semi-Covalent Interaction

The foundational step in the formation of an MHA layer on a gold surface is the chemisorption of the thiol group (-SH) onto the gold substrate. The widely accepted mechanism involves the oxidative addition of the S-H bond to the gold surface, leading to the formation of a gold-thiolate (Au-S) bond and the reductive elimination of a hydrogen atom.[2] This bond is considered to be "semi-covalent" in nature, with a bond energy that lies between that of a true covalent bond and a dipole-dipole interaction.[3] The strength of this bond, estimated to be around 44 kcal/mol, is a key factor in the stability of the resulting monolayer.[2]

The interaction is also described by Hard and Soft Acid and Base (HSAB) theory, where the soft acid nature of gold(I) ions on the surface leads to a preferential strong bond with the soft base of the sulfur atom in the thiol.[3] While the bulk gold is in the Au(0) state, the surface atoms can exhibit different electronic properties. Some theories suggest that the bonding is primarily between Au(0) and a thiyl radical (S•), dominated by van der Waals forces with some covalent character.[4]

1.2. Formation of a Self-Assembled Monolayer (SAM)

Following the initial chemisorption, the MHA molecules organize into a densely packed, ordered monolayer on the gold surface. This self-assembly process occurs in distinct stages:

-

Initial Adsorption (Lying-Down Phase): At low surface coverage, the MHA molecules tend to adsorb with their alkyl chains oriented parallel to the gold surface.[2][5]

-

Nucleation and Island Formation: As the surface concentration of MHA increases, lateral van der Waals interactions between the alkyl chains become significant. This leads to a two-dimensional phase transition where molecules begin to orient more vertically, forming ordered islands.[2][5]

-

Monolayer Completion (Standing-Up Phase): These islands grow until they coalesce, forming a complete, densely packed monolayer where the alkyl chains are tilted at an angle of approximately 30° from the surface normal.[5] This tilted arrangement allows for maximal van der Waals interactions between the chains, contributing to the overall stability of the SAM.

The terminal carboxylic acid (-COOH) group of the MHA molecules is exposed at the monolayer-environment interface, providing a versatile functional handle for subsequent chemical modifications, such as the conjugation of proteins, DNA, or drugs.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the interaction of 6-mercaptohexanoic acid and similar alkanethiols on gold surfaces.

| Parameter | Typical Value(s) | Technique(s) | Notes |

| Thiol-Gold Bond Energy | ~44 kcal/mol (~184 kJ/mol) | Theoretical Calculations, Thermal Desorption | This strong, semi-covalent bond is responsible for the stability of the SAM.[2][8] |

| Au-S Bond Length | 2.4 - 2.5 Å | Surface X-ray Scattering, DFT | The exact bond length can vary depending on the adsorption site on the gold lattice. |

| SAM Thickness | Variable (dependent on chain length and tilt angle) | Ellipsometry, AFM, XPS | For a C6 chain, the thickness is typically in the range of 8-10 Å. |

| Molecular Tilt Angle | ~30° from the surface normal | NEXAFS, FTIR | This tilt allows for optimal packing and van der Waals interactions between alkyl chains.[5] |

| Surface Coverage | High (e.g., 96%) | Electrochemistry | A high degree of surface coverage is achievable, leading to a low-defect monolayer.[8] |

| Water Contact Angle | Variable (dependent on pH and surface protonation) | Contact Angle Goniometry | A hydrophilic surface is expected due to the exposed carboxylic acid groups. The contact angle will decrease as the COOH groups deprotonate to COO-. |

| Apparent Surface pKa | 5.2 - 8.4 | Electrochemical Impedance Spectroscopy | The pKa of the terminal carboxylic acid groups can be significantly different from its value in solution due to the local microenvironment of the SAM.[9] |

| Electron Transfer Rate Constant (kapp) | ~2.47 x 10⁻⁵ cm/s (for Fe(CN)₆³⁻/⁴⁻ redox probe) | Cyclic Voltammetry | The MHA SAM acts as a barrier to electron transfer, and the rate constant provides information about the packing and defect density of the monolayer.[8] |

| Double-Layer Capacitance (Cd) | ~18 µF/cm² (on MHA-modified gold) | Cyclic Voltammetry | The capacitance decreases significantly from that of a bare gold electrode (~71 µF/cm²) upon formation of the insulating MHA monolayer.[8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of MHA on gold surfaces are provided below.

3.1. Preparation of MHA Self-Assembled Monolayers on Gold

This protocol describes the standard procedure for forming an MHA SAM on a gold substrate.

-

Materials:

-

Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)

-

6-Mercaptohexanoic acid (MHA)

-

Anhydrous ethanol (B145695)

-

Deionized (DI) water

-

Nitrogen gas source

-

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by rinsing with ethanol and DI water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution) can be used.

-

Solution Preparation: Prepare a solution of MHA in ethanol, typically at a concentration of 1-10 mM.

-

Immersion: Immerse the cleaned gold substrate into the MHA solution. The self-assembly process begins immediately.

-

Incubation: Allow the substrate to remain in the solution for a sufficient time to ensure the formation of a well-ordered monolayer. A typical incubation time is 12-24 hours at room temperature.

-

Rinsing: After incubation, remove the substrate from the MHA solution and rinse it thoroughly with copious amounts of ethanol to remove any non-specifically adsorbed molecules.

-

Drying: Dry the MHA-modified gold substrate under a gentle stream of nitrogen gas.

-

Storage: Store the functionalized substrate in a clean, dry environment until further use.

-

3.2. Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the species on the surface.

-

Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

-

Procedure:

-

Sample Introduction: Mount the MHA-modified gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. Expect to see peaks for Au, S, C, and O.

-

High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.

-

Data Analysis:

-

Au 4f: The Au 4f peaks (4f₇/₂ and 4f₅/₂) will be characteristic of metallic gold.

-

S 2p: The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond. The S 2p₃/₂ peak for a thiolate species on gold is typically observed around 162 eV. The absence of a peak around 164 eV indicates the cleavage of the S-H bond.

-

C 1s: The C 1s spectrum can be deconvoluted into components corresponding to the alkyl chain (C-C, C-H) at ~285 eV and the carboxylic acid group (O=C-OH) at a higher binding energy (~289 eV).

-

O 1s: The O 1s spectrum will show a peak corresponding to the oxygen atoms in the carboxylic acid group.

-

-

3.3. Characterization by Scanning Tunneling Microscopy (STM)

STM provides real-space images of the surface with atomic resolution, allowing for the visualization of the molecular packing of the MHA SAM.

-

Instrumentation: A scanning tunneling microscope capable of operating in air or under controlled environments.

-

Procedure:

-

Sample Preparation: Use an atomically flat gold substrate, such as Au(111) on mica, for the best results. Prepare the MHA SAM as described in section 3.1.

-

Imaging:

-

Mount the sample in the STM.

-

Use a mechanically cut Pt/Ir tip.

-

Engage the tip with the surface and begin scanning.

-

Typical imaging parameters are a bias voltage of ±5 to ±300 mV and a tunneling current of 0.2-20 nA.[10]

-

-

Image Analysis:

-

Observe the characteristic herringbone reconstruction of the underlying Au(111) surface, which may be lifted upon SAM formation.[11]

-

Analyze the images to determine the packing structure and lattice parameters of the MHA monolayer. Alkanethiols on Au(111) often form a (√3 x √3)R30° superlattice.[10]

-

Identify any defects in the monolayer, such as pinholes or domain boundaries.

-

-

3.4. Characterization by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in a specular reflectance mode, is used to probe the vibrational modes of the MHA molecules and determine their orientation and conformation.

-

Instrumentation: An FTIR spectrometer equipped with a specular reflectance accessory.

-

Procedure:

-

Background Spectrum: Acquire a background spectrum using a clean, bare gold substrate.

-

Sample Spectrum: Acquire a spectrum of the MHA-modified gold substrate.

-

Data Analysis:

-

The absence of the S-H stretching vibration (around 2550-2600 cm⁻¹) confirms the formation of the Au-S bond.[8][12]

-

Analyze the positions of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) methylene (B1212753) stretching modes around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The positions of these peaks are indicative of the conformational order of the alkyl chains. For a well-ordered, all-trans conformation, these peaks are typically found at lower wavenumbers compared to a disordered, liquid-like state.

-

The C=O stretching vibration of the carboxylic acid group will be observed around 1700-1750 cm⁻¹. The position and shape of this peak can provide information about hydrogen bonding between adjacent MHA molecules.[13]

-

-

Visualizations

Diagram 1: Mechanism of 6-Mercaptohexanoic Acid Chemisorption on a Gold Surface

Caption: Oxidative addition of the MHA thiol group to the gold surface.

Diagram 2: Self-Assembled Monolayer (SAM) Formation Process

Caption: Stages of MHA self-assembled monolayer formation on a gold surface.

Diagram 3: Experimental Workflow for XPS Analysis of MHA on Gold

Caption: Workflow for the characterization of an MHA SAM using XPS.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. pnas.org [pnas.org]

- 5. In situ studies of thiol self-assembly on gold from solution using atomic force microscopy | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.org [mdpi.org]

- 9. researchgate.net [researchgate.net]

- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. piketech.com [piketech.com]

6-Mercaptohexanoic Acid for Nanoparticle Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Mercaptohexanoic acid (6-MHA) and its application in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). 6-MHA is a bifunctional molecule widely utilized to impart stability and functionality to nanoparticles, serving as a crucial linker for the attachment of biomolecules in various biomedical applications, including diagnostics, drug delivery, and biosensing.

Introduction to 6-Mercaptohexanoic Acid (6-MHA)

6-Mercaptohexanoic acid is an organosulfur compound featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, connected by a six-carbon alkyl chain. This unique structure allows it to act as a versatile molecular linker. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable self-assembled monolayer (SAM). The exposed carboxylic acid terminus then provides a reactive site for the covalent attachment of a wide array of molecules, such as proteins, peptides, nucleic acids, and small molecule drugs.

Chemical Properties of 6-Mercaptohexanoic Acid:

| Property | Value |

| Chemical Formula | C₆H₁₂O₂S[1] |

| Molecular Weight | 148.22 g/mol [1] |

| Appearance | Liquid |

| Key Functional Groups | Thiol (-SH), Carboxylic Acid (-COOH) |

| CAS Number | 17689-17-7[1] |

The Functionalization Process: Mechanism and Key Considerations

The functionalization of gold nanoparticles with 6-MHA is primarily achieved through a ligand exchange reaction. In this process, the citrate (B86180) ions that typically stabilize as-synthesized AuNPs are displaced by the thiol groups of 6-MHA, which form strong gold-thiolate bonds on the nanoparticle surface.

The stability and properties of the resulting functionalized nanoparticles are influenced by several factors, including the size of the nanoparticle core, the surface coverage density of 6-MHA, and the pH of the surrounding medium.

Quantitative Data on 6-MHA Functionalization

The following tables summarize key quantitative parameters associated with the functionalization of gold nanoparticles with 6-MHA and similar thiol-containing molecules.

Table 1: Physicochemical Properties of Bare vs. Functionalized Gold Nanoparticles

| Parameter | Bare AuNPs (Citrate-Stabilized) | 6-MHA Functionalized AuNPs | Characterization Technique |

| Core Diameter (TEM) | 10 - 20 nm | 10 - 20 nm | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter (DLS) | ~30 nm | Increases (e.g., >40 nm) | Dynamic Light Scattering (DLS)[2] |

| Zeta Potential | Approx. -30 mV to -40 mV[3] | Shifts towards less negative or positive values | Electrophoretic Light Scattering (ELS)[3] |

| Surface Plasmon Resonance (λmax) | ~520 nm (for 20 nm spheres)[4] | Red-shift of 2-5 nm[4] | UV-Vis Spectroscopy[4] |

Table 2: Surface Coverage and Binding Characteristics

| Parameter | Typical Value/Range | Method of Determination |

| Surface Coverage Density | ~7.4 molecules/nm² (for mercaptosulfonates) | Isothermal Titration Calorimetry (ITC), UV-Vis Spectroscopy |

| Binding Mechanism | Gold-thiolate bond formation | X-ray Photoelectron Spectroscopy (XPS) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with 6-Mercaptohexanoic acid.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

-

Sodium citrate solution (1% w/v)

-

Ultrapure water

-

All glassware must be rigorously cleaned.

Procedure:

-

In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.[4]

-

Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.[4]

-

The color of the solution will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.[4]

-

Continue boiling the solution for an additional 15 minutes with stirring.[4]

-

Remove the heat source and allow the solution to cool to room temperature with continuous stirring.[4]

-

Store the citrate-stabilized AuNPs at 4°C.[4]

Protocol 2: Functionalization of Gold Nanoparticles with 6-Mercaptohexanoic Acid

This protocol details the ligand exchange reaction to form 6-MHA functionalized AuNPs.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

6-Mercaptohexanoic acid (6-MHA)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (1 M)

Procedure:

-

Adjust the pH of the citrate-stabilized AuNP solution to 11 with 1 M NaOH.[3]

-

Prepare a 10 mM solution of 6-Mercaptohexanoic acid in ethanol.

-

Add the ethanolic solution of 6-MHA to the nanoparticle solution in a ratio of 0.1 mL of 6-MHA solution to 1 mL of nanoparticles.[3]

-

Stir the mixture overnight in an ice bath to allow for the ligand exchange reaction to reach equilibrium.[3]

Protocol 3: Purification of 6-MHA Functionalized Gold Nanoparticles

This protocol describes the purification of the functionalized AuNPs to remove excess reactants.

Materials:

-

6-MHA functionalized AuNP solution (from Protocol 2)

-

Ultrapure water

Procedure:

-

Transfer the 6-MHA functionalized AuNP solution to centrifuge tubes.

-

Centrifuge the solution at 15,000 rpm for 20 minutes to pellet the nanoparticles.[3]

-

Carefully decant the supernatant which contains unreacted 6-MHA and displaced citrate ions.[3]

-

Resuspend the nanoparticle pellet in ultrapure water.[3]

-

Repeat the centrifugation and resuspension steps at least two more times to ensure high purity.

-

After the final wash, resuspend the purified 6-MHA-AuNPs in the desired buffer or solvent for storage at 4°C.

Visualization of Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and conceptual mechanisms involving 6-MHA functionalized nanoparticles.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with 6-Mercaptohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering a versatile platform for a multitude of biomedical applications, including targeted drug delivery, advanced bioimaging, and sensitive diagnostics. Their utility is profoundly enhanced through surface functionalization, a process that improves their stability and biocompatibility, and allows for the attachment of specific molecules.

This document provides a comprehensive, step-by-step protocol for the functionalization of AuNPs with 6-Mercaptohexanoic acid (6-MHA). The 6-MHA molecule features a thiol (-SH) group that forms a strong covalent bond with the gold surface via a ligand exchange reaction, and a terminal carboxylic acid (-COOH) group. This carboxylated surface is ideal for subsequent conjugation with a wide array of biomolecules, such as antibodies, peptides, and therapeutic agents, making 6-MHA a crucial linker in the development of sophisticated nanomedicines.

Data Presentation

Successful functionalization of gold nanoparticles with 6-Mercaptohexanoic acid induces measurable changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of AuNPs before and after surface modification.

| Parameter | Before Functionalization (Citrate-Stabilized AuNPs) | After Functionalization (6-MHA-AuNPs) | Characterization Technique |

| Core Diameter | 5-100 nm (synthesis dependent) | No significant change | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter | Slightly larger than core diameter | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 mV to -50 mV | Increase to a less negative value (e.g., -10 mV to -20 mV) | Electrophoretic Light Scattering (ELS) |

| Surface Plasmon Resonance (λmax) | ~520 nm (for ~20 nm spheres) | Red-shift of 2-5 nm | UV-Vis Spectroscopy |

Experimental Protocols

This section details the necessary protocols for the synthesis of citrate-stabilized gold nanoparticles, their subsequent functionalization with 6-Mercaptohexanoic acid, and the final purification steps.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

-

Sodium citrate (B86180) solution (1% w/v)

-

Ultrapure water

-

Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

-

In a clean round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[1]

-

Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.[1]

-

Observe the color change of the solution from pale yellow to blue, and then to a brilliant red, which indicates the formation of gold nanoparticles.[1]

-

Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.[1]

-

Allow the solution to cool to room temperature with continuous stirring.

-

Store the resulting citrate-stabilized AuNPs at 4°C for future use.[1]

Protocol 2: Functionalization of Gold Nanoparticles with 6-Mercaptohexanoic Acid

This protocol outlines the ligand exchange reaction to coat the citrate-stabilized AuNPs with 6-MHA.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

6-Mercaptohexanoic acid (6-MHA)

-

Ethanol

-

Ultrapure water

-

pH meter and solutions for pH adjustment (e.g., dilute NaOH)

Procedure:

-

Prepare a 10 mM stock solution of 6-MHA in ethanol.

-

To 10 mL of the citrate-stabilized AuNP solution, adjust the pH to approximately 11 with dilute NaOH. This step is crucial for deprotonating the carboxylic acid group of 6-MHA, which aids in its solubility and interaction.

-

Add the 6-MHA stock solution to the AuNP solution to achieve a final concentration that provides a significant molar excess of 6-MHA. A typical starting point is a final 6-MHA concentration of 1 mM.

-

Incubate the mixture at room temperature with gentle stirring for 24 hours to allow the ligand exchange reaction to proceed to completion.

Protocol 3: Purification of 6-MHA Functionalized Gold Nanoparticles

This protocol describes the removal of excess 6-MHA and displaced citrate ions from the functionalized AuNP solution.

Materials:

-

6-MHA functionalized AuNP solution (from Protocol 2)

-

Ultrapure water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Transfer the 6-MHA functionalized AuNP solution to centrifuge tubes.

-

Centrifuge the solution at a speed sufficient to pellet the nanoparticles. For ~20 nm AuNPs, a speed of approximately 10,000 x g for 30 minutes is a good starting point.

-

Carefully decant and discard the supernatant, which contains excess 6-MHA and displaced citrate.

-

Resuspend the nanoparticle pellet in 10 mL of ultrapure water or desired buffer by gentle vortexing or sonication.

-

Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of impurities.

-

After the final wash, resuspend the purified 6-MHA functionalized AuNPs in the desired volume of ultrapure water or buffer for storage at 4°C.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and functionalization of gold nanoparticles with 6-Mercaptohexanoic acid.

Caption: Experimental workflow for the synthesis and functionalization of AuNPs with 6-MHA.

References

Application Notes and Protocols for the Formation of 6-Mercaptohexanoic Acid Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the formation of 6-Mercaptohexanoic acid (MHA) self-assembled monolayers (SAMs) on gold surfaces. MHA SAMs are instrumental in various scientific and biomedical applications, including biosensing, drug delivery, and fundamental surface chemistry studies.[1][2][3] The carboxylic acid terminus of MHA provides a versatile functional group for the subsequent immobilization of biomolecules, making it a cornerstone for creating biocompatible and functionalized surfaces.[3][4]

Overview

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. In the case of MHA on gold, the thiol (-SH) group exhibits a strong affinity for the gold surface, leading to the formation of a stable, covalent gold-thiolate bond.[2][5] The alkyl chains of adjacent MHA molecules then align through van der Waals interactions, resulting in a densely packed monolayer.[6] This process creates a well-defined surface with exposed carboxylic acid (-COOH) groups, which can be used for further chemical modifications.[4]

Quantitative Data Summary

The successful formation of a high-quality MHA SAM is dependent on several key experimental parameters. The following table summarizes typical quantitative data for the formation and characterization of MHA SAMs on gold substrates.

| Parameter | Recommended Value/Range | Expected Outcome/Characterization | Source(s) |

| MHA Concentration | 1 - 10 mM in ethanol (B145695) | Formation of a well-ordered monolayer. | [2][7][8] |

| Immersion Time | 12 - 24 hours | Allows for the slow organization step, leading to a more stable and ordered SAM.[7][9] | [7][10] |

| Solvent | Absolute Ethanol | Common solvent for dissolving MHA and facilitating SAM formation. | [2][7][8] |

| Substrate | Gold-coated silicon wafers, glass slides, or quartz crystals | Provides the necessary surface for thiol-gold interaction. | [2] |

| Cleaning Procedure | Piranha solution (3:1 H₂SO₄:H₂O₂) for 5-15 minutes | Results in a pristine gold surface, crucial for optimal SAM formation.[2][7] | [2][7] |

| Water Contact Angle | Varies with surface packing and cleanliness | A lower contact angle indicates a more hydrophilic surface due to the carboxylic acid groups. | [11] |

| SAM Thickness | ~1-3 nm | Dependent on the alkyl chain length and tilt angle.[6] | [6] |

Experimental Protocols

This section provides a detailed step-by-step protocol for the formation of an MHA SAM on a gold substrate.

3.1. Materials and Reagents

-

Gold-coated substrates

-

6-Mercaptohexanoic acid (MHA), ≥90% purity[4]

-

Absolute Ethanol (ACS grade)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30%

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen or argon gas

-

Glass beakers and petri dishes

3.2. Substrate Preparation (Gold Surface Cleaning)

Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It must be handled with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly.

-

Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. The solution will become very hot.

-

Substrate Immersion: Using clean, non-metallic tweezers, carefully immerse the gold substrate into the hot piranha solution for 5-10 minutes.[2]

-

Rinsing: Gently remove the substrate from the piranha solution and rinse it thoroughly with copious amounts of ultrapure water.

-

Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.[2][7]

-